trans-6-Amino-cyclohex-3-enecarboxylic acid amide
Overview
Description
trans-6-Amino-cyclohex-3-enecarboxylic acid amide: is an organic compound with the molecular formula C7H12N2O It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-cyclohex-3-enecarboxylic acid amide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid amide groups.
Amidation: The carboxylic acid group is converted to the amide group using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine:
- Explored for its potential therapeutic applications, such as in drug development for specific targets.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-6-Amino-cyclohex-3-enecarboxylic acid amide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
cis-6-Amino-cyclohex-3-enecarboxylic acid amide: A stereoisomer with different spatial arrangement of atoms.
trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid: A related compound with a tert-butoxycarbonyl group.
trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride: A derivative with a methanol group.
Uniqueness:
Properties
IUPAC Name |
(1R,6R)-6-aminocyclohex-3-ene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMUPIBGRUPBHN-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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